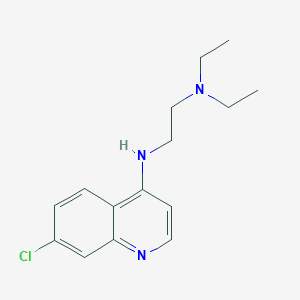

N'-(7-chloroquinolin-4-yl)-N,N-diethylethane-1,2-diamine

Description

Properties

Molecular Formula |

C15H20ClN3 |

|---|---|

Molecular Weight |

277.79 g/mol |

IUPAC Name |

N-(7-chloroquinolin-4-yl)-N',N'-diethylethane-1,2-diamine |

InChI |

InChI=1S/C15H20ClN3/c1-3-19(4-2)10-9-18-14-7-8-17-15-11-12(16)5-6-13(14)15/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,18) |

InChI Key |

OJGAAQMNLKYWSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC1=C2C=CC(=CC2=NC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in a phenol medium at 120–150°C for 6–12 hours. Phenol acts as both a solvent and a catalyst, facilitating the elimination of HCl and stabilizing intermediates. A molar ratio of 1:1.2 (4,7-dichloroquinoline to diamine) is optimal, yielding 65–70% of the target compound. Prolonged heating beyond 12 hours risks decomposition, reducing purity to <90%.

Table 1: Classical Synthesis Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 120–150°C | Higher temps accelerate kinetics but risk side reactions |

| Reaction Time | 6–12 hours | Extended time reduces purity |

| Solvent | Phenol | Enhances nucleophilicity |

| Molar Ratio (QC:Diamine) | 1:1.2 | Excess diamine improves conversion |

Purification and Isolation

Crude product isolation involves neutralization with aqueous NaOH, followed by extraction with dichloromethane. Column chromatography (silica gel, chloroform/methanol 9:1) achieves >95% purity. Recrystallization from ethanol/water (3:1) yields crystalline material with a melting point of 128–130°C.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency, reducing time from hours to minutes. This method employs sealed vessels under controlled power and temperature to prevent decomposition.

Protocol and Advantages

A mixture of 4,7-dichloroquinoline (1 equiv), N,N-diethylethane-1,2-diamine (1.5 equiv), and phenol (2 equiv) is irradiated at 145°C and 50 W for 30 minutes. The shorter reaction time minimizes side products, yielding 80–85% pure compound.

Table 2: Microwave vs. Classical Synthesis

| Metric | Microwave Method | Classical Method |

|---|---|---|

| Reaction Time | 30 minutes | 6–12 hours |

| Yield | 80–85% | 65–70% |

| Purity | >95% | 90–95% |

| Energy Consumption | 0.5 kWh | 2.5 kWh |

Scalability Challenges

While microwave synthesis is efficient for lab-scale production (<100 g), scaling to industrial levels requires specialized continuous-flow reactors to maintain temperature uniformity.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and safety. A tubular reactor system enables continuous ammonolysis at 200°C and 500 kPa, using 1,2-dichloroethane and excess diamine.

Process Overview

-

Feedstock Mixing : 4,7-Dichloroquinoline and diamine are fed into a preheated reactor.

-

Reaction Zone : Maintained at 200°C with a residence time of 2 hours.

-

Neutralization : Effluent is treated with NaOH to pH 9–10.

-

Distillation : Unreacted diamine is recovered via vacuum distillation.

This method achieves 75% yield with 98% purity, suitable for bulk pharmaceutical applications.

Analytical Validation

Structural confirmation relies on spectroscopic techniques:

Spectroscopic Data

Purity Assessment

Mass balance and HPLC-MS confirm <0.5% residual 4,7-dichloroquinoline, meeting ICH Q3A guidelines.

Challenges and Mitigation Strategies

Common Issues

-

Exothermic Reactions : Rapid heating in large batches risks thermal runaway.

-

Byproduct Formation : Over-alkylation produces N,N,N'-triethyl derivatives.

Chemical Reactions Analysis

MMV006087 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity

N'-(7-chloroquinolin-4-yl)-N,N-diethylethane-1,2-diamine has been synthesized and evaluated for its antimalarial properties. It demonstrates significant inhibitory effects on the growth of Plasmodium falciparum, the parasite responsible for malaria. In vitro studies have shown that derivatives of this compound can achieve IC50 values as low as 6.7 nM against sensitive strains, indicating potent antimalarial activity .

Mechanism of Action

The compound is believed to inhibit hemozoin formation by complexing with heme, a crucial detoxification process in the parasite. Additionally, it may inhibit topoisomerases, enzymes essential for DNA replication and repair . This dual mechanism enhances its efficacy against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.

Neurology and Pharmacology

Potential in Alzheimer's Disease Treatment

Recent studies have indicated that derivatives of this compound exhibit affinity for β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase. These targets are critical in developing disease-modifying therapies for Alzheimer's Disease . The compound's multi-target directed ligand (MTDL) properties suggest it could play a role in neuroprotective strategies.

Organic and Organometallic Chemistry

Synthesis of New Quinoline Derivatives

The compound serves as a starting material for synthesizing new quinoline derivatives, which have shown moderate antimalarial activity. These derivatives are important for expanding the library of compounds available for further pharmacological evaluation .

Organometallic Applications

In organometallic chemistry, this compound has been utilized in synthesizing novel compounds involving ruthenium complexes. These new compounds may possess unique catalytic properties beneficial for various chemical reactions .

Biological Research

Cellular Effects

Research indicates that this compound can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. It also modulates key signaling pathways such as MAPK and PI3K/Akt, influencing gene expression and cellular metabolism .

Case Studies

Mechanism of Action

MMV006087 exerts its effects by targeting specific pathways in Plasmodium falciparum. It has been reported to have a similar mechanism of action as chloroquine, a well-known antimalarial drug. This involves interfering with the parasite’s ability to detoxify heme, a byproduct of hemoglobin digestion, leading to the accumulation of toxic heme and the death of the parasite .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The diethyl group in the target compound enhances lipophilicity compared to analogues with aromatic or heteroaromatic substituents (e.g., methoxybenzyl in compound 10 or pyridylmethyl in compound 18). This may improve membrane permeability but reduce aqueous solubility .

- Synthetic Accessibility : Yields for the target compound (87%) are comparable to those of other derivatives (67–96%), with variations attributed to steric and electronic effects of substituents .

Physicochemical Properties

- Purity : The target compound and its analogues are typically ≥95% pure, as confirmed by elemental analysis and reversed-phase HPLC .

- Solubility: While exact data for the target compound are unavailable, analogues with diethyl groups (e.g., N,N-diethylethane-1,2-diamine derivatives) exhibit miscibility in water and organic solvents like ethanol and dichloromethane .

Biological Activity

N'-(7-chloroquinolin-4-yl)-N,N-diethylethane-1,2-diamine is a compound of interest due to its potential biological activities, particularly in the context of antimalarial and anticancer research. This compound belongs to a class of quinoline derivatives that have been extensively studied for their pharmacological properties.

- Molecular Formula : C15H20ClN3

- Molecular Weight : 277.79 g/mol

- CAS Number : 108841-81-2

- Structure : The compound features a chloroquinoline moiety linked to a diethylamine group, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H20ClN3 |

| Molecular Weight | 277.79 g/mol |

| CAS Number | 108841-81-2 |

| Boiling Point | Not available |

Antimalarial Activity

Research indicates that compounds related to chloroquine, including this compound, exhibit significant antimalarial properties. Studies have shown that these compounds can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.

- Mechanism of Action : The antimalarial activity is primarily attributed to the ability of these compounds to interfere with the heme detoxification pathway in the parasite, leading to toxic levels of free heme that inhibit parasite growth .

- In Vitro Studies : In vitro assays have demonstrated that several chloroquine analogs possess submicromolar activity against both chloroquine-sensitive and resistant strains of P. falciparum. For instance, modifications in the side chains of these compounds can enhance their efficacy against resistant strains .

- Case Study Example : One study synthesized various chloroquine analogs and tested their activity against P. falciparum strains. The results showed that certain derivatives exhibited improved potency compared to chloroquine itself, particularly against resistant strains .

Anticancer Potential

Emerging evidence suggests that this compound may also have anticancer properties:

- Cell Line Studies : Compounds derived from quinoline structures have been evaluated for their antiproliferative effects on various cancer cell lines, including MCF-7 (breast cancer), Caco-2 (colon cancer), and MKN-28 (stomach cancer). Many derivatives showed enhanced activity compared to traditional chemotherapeutics .

- Mechanism of Action : The proposed mechanism involves induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation .

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Antimalarial Activity | Significant inhibition of P. falciparum growth; effective against resistant strains |

| Anticancer Activity | Induction of apoptosis in multiple cancer cell lines; potential for development as an anticancer agent |

Q & A

Q. What are the optimized synthetic routes for N'-(7-chloroquinolin-4-yl)-N,N-diethylethane-1,2-diamine, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution of 4,7-dichloroquinoline with ethylenediamine derivatives. A representative method involves heating 4,7-dichloroquinoline (5.1 mmol) with excess ethylenediamine (5 equiv.) at 110°C under inert atmosphere for 6 hours, followed by aqueous NaOH extraction and purification via dichloromethane washes . Yields range from 67% to 96%, depending on solvent (ethanol or methanol), base (NaOH or NaH), and substituent steric effects .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Key techniques include:

- 1H/13C NMR : Assigns proton environments (e.g., quinoline protons at δ 8.5–8.7 ppm) and confirms diethylamino group integration .

- IR Spectroscopy : Identifies N-H stretching (~3300 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹) .

- High-Resolution Mass Spectrometry (+ESI-HRMS) : Validates molecular weight (e.g., [M+H]+ m/z calculated for C₁₅H₂₁ClN₃: 278.1423, observed 278.1425 ± 0.0005) .

Q. What in vitro biological activities have been reported for this compound?

The compound exhibits antimalarial activity against Plasmodium falciparum strains (D6, W2, 3D7) with IC₅₀ values comparable to chloroquine. Its efficacy against chloroquine-resistant strains (e.g., W2) suggests a mechanism distinct from heme polymerization inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antimalarial potency?

SAR analysis reveals:

- Quinoline Core : The 7-chloro group is critical for parasiticidal activity; removal reduces potency by >10-fold .

- Diamine Side Chain : Elongation (e.g., propane-1,3-diamine) improves solubility but may reduce target binding affinity .

- Substituent Effects : Bulky groups (e.g., ferrocenyl) enhance redox-mediated toxicity in resistant strains . Computational docking (e.g., AutoDock Vina) can predict interactions with targets like methionyl-tRNA synthetase (docking score: −8.60 kcal/mol) .

Q. What strategies mitigate resistance mechanisms in Plasmodium falciparum when using this compound?

Q. How do crystallographic data inform molecular refinement and ligand efficiency optimization?

While direct crystallography data for this compound are limited, SHELX programs (e.g., SHELXL) are used for small-molecule refinement. Key parameters include R-factors (<0.05) and electron density maps to validate diethylamino group conformations . Ligand efficiency indices (LE = −ΔG/non-H atoms) should exceed 0.3 for optimal drug-likeness .

Q. What computational methods predict pharmacokinetic properties of derivatives?

- ADMET Prediction : Tools like SwissADME estimate logP (~3.2) and blood-brain barrier permeability (low, due to polar diamine groups).

- Metabolic Stability : Cytochrome P450 docking (e.g., CYP2D6) identifies potential oxidation sites (e.g., ethyl groups) .

Methodological Considerations

Q. How to resolve contradictions in reported synthetic yields for analogs?

Discrepancies (e.g., 67% vs. 96% yields) arise from:

- Solvent Polarity : Ethanol favors SNAr kinetics over DMF .

- Purification Methods : Dry flash chromatography (silica gel, CH₂Cl₂/MeOH) improves purity compared to simple extraction .

Q. What protocols ensure reproducibility in biological assays?

- Parasite Culture : Maintain P. falciparum in RPMI 1640 medium with 5% CO₂ and synchronized via sorbitol treatment .

- Dose-Response Curves : Use 72-hour SYBR Green assays with chloroquine as a positive control (IC₅₀: 10–50 nM) .

Tables

Table 1: Key Synthetic Parameters and Yields

| Reactant | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| 4,7-Dichloroquinoline + Ethylenediamine | Ethanol | NaOH | 87 | |

| 4,7-Dichloroquinoline + Propane-1,3-diamine | Methanol | NaH | 81 |

Table 2: Biological Activity Against P. falciparum

| Strain | IC₅₀ (nM) | Resistance Profile | Reference |

|---|---|---|---|

| D6 (CQ-S) | 25 | Sensitive | |

| W2 (CQ-R) | 40 | Resistant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.